molecular formula C14H18N2 B11890861 5-(1-Methylpiperidin-2-yl)-1H-indole

5-(1-Methylpiperidin-2-yl)-1H-indole

Cat. No.: B11890861
M. Wt: 214.31 g/mol
InChI Key: VSYKYXKEUNAWQZ-UHFFFAOYSA-N
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Description

5-(1-Methylpiperidin-2-yl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring attached to the indole core, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylpiperidin-2-yl)-1H-indole typically involves the reaction of indole with 1-methylpiperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by nucleophilic substitution with 1-methylpiperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylpiperidin-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the indole ring or the piperidine moiety.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Indole-2-carboxylic acids.

    Reduction: Reduced indole derivatives or piperidine derivatives.

    Substitution: N-alkylated or N-acylated indole derivatives.

Scientific Research Applications

5-(1-Methylpiperidin-2-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Methylpiperidin-2-yl)-1H-indole involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperidin-2-yl)phenyl N,N-diethylcarbamate: Similar in structure but with a carbamate group.

    4-Amino-2-styrylquinoline: Contains a quinoline core instead of an indole.

    Bisdemethoxycurcumin: A natural compound with a different core structure but similar biological activities.

Uniqueness

5-(1-Methylpiperidin-2-yl)-1H-indole is unique due to its specific combination of the indole core and the piperidine ring. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

5-(1-methylpiperidin-2-yl)-1H-indole

InChI

InChI=1S/C14H18N2/c1-16-9-3-2-4-14(16)12-5-6-13-11(10-12)7-8-15-13/h5-8,10,14-15H,2-4,9H2,1H3

InChI Key

VSYKYXKEUNAWQZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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